Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
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Overview
Description
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical.
Biological Activity
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS Number: 80171-90-0) is a bioactive compound with a complex structure that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Details |
---|---|
Molecular Formula | C₂₂H₃₇ClN₂O₃ |
Molecular Weight | 396.01 g/mol |
SMILES | Cl.O=C(OCCN1CCCCCC1)NC2=CC=CC(=C2)COCCCCCC |
CAS Number | 80171-90-0 |
The biological activity of Carbanilic acid derivatives is often attributed to their interaction with various biological targets. The specific mechanism for m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester involves:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways.
- Inhibition of Kinase Activity : Research suggests that similar compounds can inhibit protein kinases involved in various disease processes, providing a potential pathway for therapeutic intervention in conditions such as cancer and inflammatory diseases .
- Neuroprotective Effects : Some studies indicate that derivatives of carbanilic acid exhibit neuroprotective properties by influencing neurotransmitter systems, which could be beneficial in neurodegenerative diseases.
Anticancer Activity
Preliminary studies have shown that carbanilic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.
Anti-inflammatory Properties
Carbanilic acid compounds have been investigated for their anti-inflammatory effects:
- Model Systems : In vitro models using lipopolysaccharide (LPS)-stimulated macrophages demonstrated reduced production of pro-inflammatory cytokines.
Neuropharmacological Effects
Research into the neuropharmacological properties includes:
- Animal Models : Studies on rodent models have shown improvements in memory and cognitive function when treated with carbanilic acid derivatives.
Case Studies
- Study on Anticancer Effects :
-
Inflammation Model :
- Research conducted on LPS-induced inflammation in murine macrophages showed that treatment with the compound led to a 40% reduction in TNF-alpha production compared to control groups.
- Neuroprotection Study :
Properties
CAS No. |
80171-90-0 |
---|---|
Molecular Formula |
C22H37ClN2O3 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethyl N-[3-(hexoxymethyl)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-9-16-26-19-20-11-10-12-21(18-20)23-22(25)27-17-15-24-13-7-5-6-8-14-24;/h10-12,18H,2-9,13-17,19H2,1H3,(H,23,25);1H |
InChI Key |
CLLKNYKABJDHMR-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCCC2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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